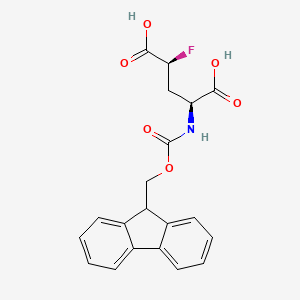
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and a pentanedioic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used.
Formation of Pentanedioic Acid Backbone: This involves the coupling of the protected amino acid with a suitable diacid or diester precursor, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale reactors. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorine-substituted carbon. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups in the pentanedioic acid backbone. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The fluorine atom can be involved in nucleophilic substitution reactions. Reagents like sodium azide (NaN₃) or thiols can replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaN₃ in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids, allowing for the stepwise construction of peptides.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving fluorinated substrates. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as building blocks for drug development. The fluorine atom often enhances the metabolic stability and bioavailability of the compounds.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and ease of removal make it an ideal protecting group in automated peptide synthesizers.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid largely depends on its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The fluorine atom can influence the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2-(tert-Butoxycarbonylamino)-4-fluoropentanedioic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-chloropentanedioic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the Fmoc group makes (2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions. The fluorine atom adds unique reactivity and can enhance the compound’s interaction with biological targets.
This compound’s combination of the Fmoc protecting group and a fluorinated backbone makes it a valuable tool in both synthetic and medicinal chemistry, offering unique advantages over similar compounds.
Properties
Molecular Formula |
C20H18FNO6 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S,4S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid |
InChI |
InChI=1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1 |
InChI Key |
FRADBSUKYLFNIF-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[C@@H](C(=O)O)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(=O)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate](/img/structure/B13512682.png)
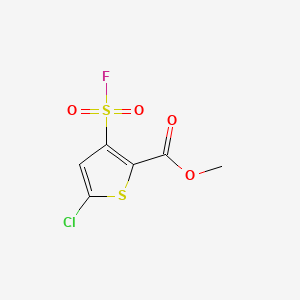
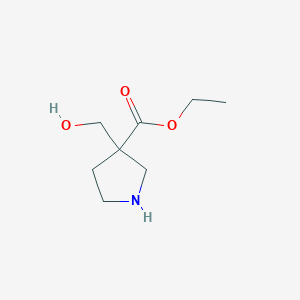
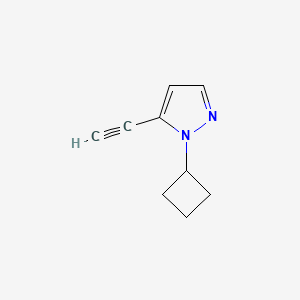
![[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
![2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13512697.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride](/img/structure/B13512726.png)
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)


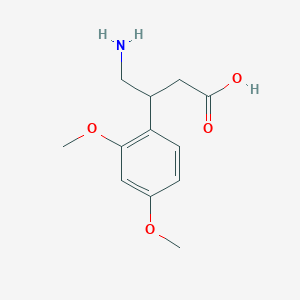
![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)
